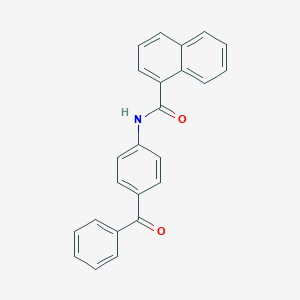
Methyl salicylate 2-ethylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl salicylate 2-ethylbutyrate is an ester derivative of salicylic acid. It is known for its pleasant wintergreen fragrance and is commonly used in various cosmetic and medicinal products. The compound has a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl salicylate 2-ethylbutyrate can be synthesized through the esterification of salicylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is subjected to continuous stirring and heating to ensure complete conversion of the reactants. The product is then purified through distillation and recrystallization to achieve high purity and stability .
Chemical Reactions Analysis
Types of Reactions: Methyl salicylate 2-ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl salicylate 2-ethylbutyrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Incorporated in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl salicylate 2-ethylbutyrate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclooxygenase enzymes, thereby reducing the formation of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Methyl salicylate:
Ethyl salicylate: Another ester derivative of salicylic acid, used in fragrances and flavorings.
Salicylic acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Uniqueness: Methyl salicylate 2-ethylbutyrate is unique due to its specific ester structure, which imparts distinct physicochemical properties and a characteristic fragrance. Its combination of analgesic, anti-inflammatory, and aromatic properties makes it valuable in various applications .
Properties
CAS No. |
85005-92-1 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-(2-ethylbutanoyloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3 |
InChI Key |
QXNXIPALJCPMNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
Key on ui other cas no. |
85005-92-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


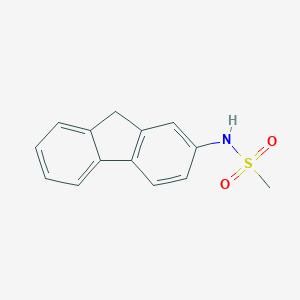

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)



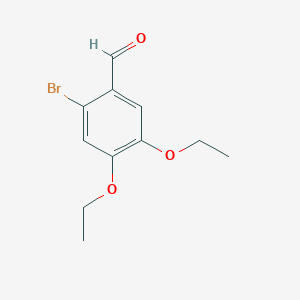
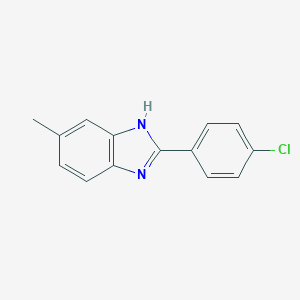
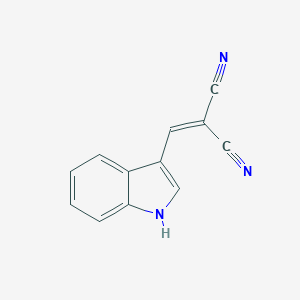
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

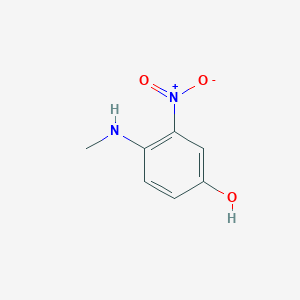
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
